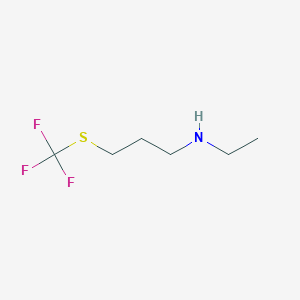
Ethyl-(3-trifluoromethylsulfanyl-propyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl-(3-trifluoromethylsulfanyl-propyl)-amine is an organic compound characterized by the presence of an ethyl group, a trifluoromethylsulfanyl group, and a propylamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-(3-trifluoromethylsulfanyl-propyl)-amine typically involves the reaction of ethylamine with a suitable trifluoromethylsulfanyl-propyl precursor. One common method includes the nucleophilic substitution reaction where ethylamine reacts with 3-trifluoromethylsulfanyl-propyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps, including distillation and recrystallization, are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl-(3-trifluoromethylsulfanyl-propyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Sodium hydroxide, potassium carbonate; in solvents like dichloromethane or tetrahydrofuran.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl-(3-trifluoromethylsulfanyl-propyl)-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl-(3-trifluoromethylsulfanyl-propyl)-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to increased bioavailability and efficacy. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Ethyl-(3-trifluoromethylsulfanyl-propyl)-amine can be compared with other similar compounds such as:
- Mthis compound
- Propyl-(3-trifluoromethylsulfanyl-propyl)-amine
- Butyl-(3-trifluoromethylsulfanyl-propyl)-amine
Uniqueness
The ethyl group in this compound provides a balance between lipophilicity and hydrophilicity, making it a versatile intermediate in organic synthesis. Its trifluoromethylsulfanyl group imparts unique electronic and steric properties, distinguishing it from other alkyl derivatives.
Propiedades
Fórmula molecular |
C6H12F3NS |
|---|---|
Peso molecular |
187.23 g/mol |
Nombre IUPAC |
N-ethyl-3-(trifluoromethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C6H12F3NS/c1-2-10-4-3-5-11-6(7,8)9/h10H,2-5H2,1H3 |
Clave InChI |
YRPWWXMUHJRXSV-UHFFFAOYSA-N |
SMILES canónico |
CCNCCCSC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B15052141.png)
![7-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B15052151.png)
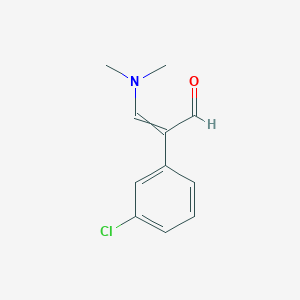
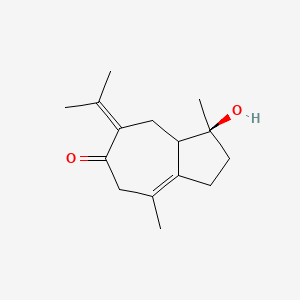
![(3R,5S,8S)-3-ethyl-5-quinolin-4-yl-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B15052166.png)
![[(3-Chloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B15052169.png)
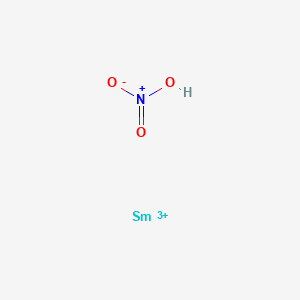

![2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile](/img/structure/B15052179.png)
![5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B15052180.png)
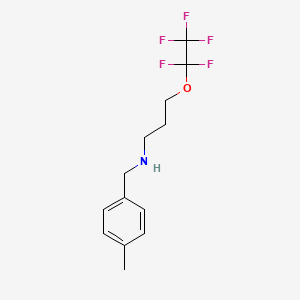

![3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15052195.png)
![1-tert-butyl 2-ethyl (2R)-2-[(2S)-butan-2-yl]pyrrolidine-1,2-dicarboxylate](/img/structure/B15052203.png)
